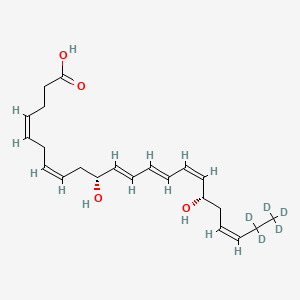

Protectin D1-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-21,21,22,22,22-pentadeuterio-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1/i1D3,2D2 |

InChI Key |

CRDZYJSQHCXHEG-XYVLOPPUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Protectin D1 in the Resolution of Inflammation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a class of lipid-derived signaling molecules, are key players in orchestrating this resolution. Among these, Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in the nervous system, has emerged as a potent endogenous mediator with significant anti-inflammatory and pro-resolving activities.[1][2] Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), PD1 actively promotes the return to tissue homeostasis by modulating the functions of key immune cells, particularly neutrophils and macrophages.[1][2]

This technical guide provides an in-depth overview of the biosynthesis of PD1, its mechanisms of action in resolving inflammation, and detailed experimental protocols for its study. Quantitative data on the effects of PD1 are summarized, and its signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Biosynthesis of Protectin D1

Protectin D1 is synthesized from its precursor, docosahexaenoic acid (DHA), primarily in response to inflammatory signals.[1] The biosynthesis of PD1 involves a series of enzymatic steps, with the enzyme 15-lipoxygenase-1 (15-LOX-1) playing a crucial role. The process is initiated by the release of DHA from cell membranes by phospholipase A2.

The key steps in the biosynthesis of PD1 are as follows:

-

Oxygenation of DHA: 15-LOX-1 catalyzes the stereospecific addition of oxygen to DHA, forming the intermediate (17S)-hydro(peroxy)-DHA.

-

Epoxide Formation: This intermediate is then converted into a 16(17)-epoxide.

-

Hydrolysis to PD1: The epoxide is subsequently hydrolyzed to form Protectin D1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).

Aspirin can trigger the biosynthesis of an epimer of PD1, known as aspirin-triggered PD1 (AT-PD1 or 17(R)-PD1), through the acetylation of cyclooxygenase-2 (COX-2).

Mechanisms of Action in Inflammation Resolution

Protectin D1 orchestrates the resolution of inflammation through a multi-pronged approach, primarily by influencing the behavior of neutrophils and macrophages.

Regulation of Neutrophil Function

Neutrophils are the first responders to sites of inflammation, and their timely removal is critical for resolution. PD1 plays a key role in this process by:

-

Inhibiting Neutrophil Infiltration: PD1 reduces the recruitment of neutrophils to inflamed tissues. This action helps to limit the amplification of the inflammatory response.

-

Promoting Neutrophil Apoptosis: PD1 enhances the programmed cell death (apoptosis) of neutrophils that have infiltrated the tissue. This is a crucial step in preparing them for clearance. This effect is, at least in part, dependent on caspases.

Enhancement of Macrophage Efferocytosis

Efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages, is a hallmark of inflammation resolution. PD1 significantly enhances the efferocytic capacity of macrophages. By promoting the engulfment of apoptotic neutrophils, PD1 prevents their secondary necrosis and the subsequent release of pro-inflammatory contents. This process also triggers a shift in macrophage polarization towards a pro-resolving M2 phenotype.

Modulation of Cytokine and Chemokine Production

PD1 actively modulates the balance of inflammatory mediators by:

-

Decreasing Pro-inflammatory Cytokines: PD1 treatment has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

-

Increasing Anti-inflammatory Cytokines: Conversely, PD1 can increase the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

Signaling Pathways of Protectin D1

Protectin D1 exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades.

GPR37: The Receptor for Protectin D1

The G protein-coupled receptor 37 (GPR37), also known as the Parkin-associated endothelin-like receptor (Pael-R), has been identified as a primary receptor for PD1. This receptor is expressed on various immune cells, including macrophages. The binding of PD1 to GPR37 is a critical initiating event for its pro-resolving functions.

Downstream Signaling Cascades

Upon binding to GPR37, PD1 activates several intracellular signaling pathways that mediate its anti-inflammatory and pro-resolving effects. These include:

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is activated by PD1 and is associated with its cardioprotective and cell survival effects.

-

NF-κB Pathway: PD1 has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

Quantitative Effects of Protectin D1

The pro-resolving actions of Protectin D1 have been quantified in various in vitro and in vivo models of inflammation.

Table 1: Effects of Protectin D1 on Neutrophil Function

| Parameter | Model System | PD1 Concentration/Dose | Observed Effect | Reference |

| Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 1 ng/mouse | ~40% reduction in PMN infiltration | |

| Neutrophil Transmigration | Human Neutrophils (in vitro) | 10 nM | ~50% attenuation | |

| Neutrophil Apoptosis | Murine LPS-Induced Acute Lung Injury | 200 µ g/mouse | Increased apoptosis of neutrophils in BALF |

Table 2: Effects of Protectin D1 on Macrophage Function and Cytokine Production

| Parameter | Model System | PD1 Concentration/Dose | Observed Effect | Reference |

| Macrophage Efferocytosis | Murine Macrophages (in vitro) | Not specified | Enhanced efferocytosis of apoptotic vascular smooth muscle cells | |

| M2 Macrophage Polarization | Human Monocyte-Derived Macrophages | 10 ng/ml | Significant increase in M2 polarization | |

| IL-1β Production | Murine Macrophages | Not specified | Decreased production | |

| TNF-α and IL-6 Levels | Murine LPS-Induced Acute Lung Injury | 2 ng/mouse | Significant reduction in BALF and serum | |

| IL-10 Production | Human M2 Macrophages | 10 ng/ml | Significant release |

Experimental Protocols for Studying Protectin D1

Detailed and standardized protocols are essential for the accurate investigation of Protectin D1's biological functions.

Murine Zymosan-Induced Peritonitis Model

This model is widely used to assess the resolution of acute inflammation and the in vivo efficacy of pro-resolving mediators.

Detailed Methodology:

-

Animal Model: 8-10 week old male C57BL/6 mice.

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of Zymosan A (1 mg in 0.5 ml sterile saline) to each mouse.

-

Treatment: Administer Protectin D1 (e.g., 1-100 ng/mouse) or vehicle control (e.g., saline) via intravenous (i.v.) or i.p. injection at desired time points (e.g., 30 minutes before or at the time of zymosan injection).

-

Peritoneal Lavage: At selected time points (e.g., 4, 12, 24 hours) post-zymosan injection, euthanize the mice and collect peritoneal exudate by washing the peritoneal cavity with 1-3 ml of cold PBS.

-

Cellular Analysis:

-

Determine the total number of leukocytes using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, lymphocytes) using Diff-Quick staining.

-

-

Mediator Analysis: Centrifuge the lavage fluid and use the supernatant for quantifying cytokines and chemokines by ELISA or multiplex assays.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice

This model is used to study the effects of PD1 on acute lung inflammation.

Detailed Methodology:

-

Animal Model: 8-10 week old male C57BL/6 mice.

-

Induction of ALI: Administer LPS (e.g., 15 mg/kg) via intratracheal or intraperitoneal injection.

-

Treatment: Administer PD1 (e.g., 2 ng/mouse) or vehicle control intravenously at a specified time point (e.g., 30 minutes after LPS challenge).

-

Sample Collection: At 24 hours post-LPS administration, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and protein concentration.

-

Histology: Perfuse and fix the lungs for histological analysis (H&E staining) to assess lung injury.

-

Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil infiltration.

-

Cytokine Analysis: Measure levels of TNF-α and IL-6 in BAL fluid and serum using ELISA.

In Vitro Macrophage Efferocytosis Assay using Flow Cytometry

This assay quantifies the ability of macrophages to engulf apoptotic cells.

Detailed Methodology:

-

Macrophage Preparation: Differentiate bone marrow-derived macrophages (BMDMs) or use a macrophage cell line (e.g., THP-1).

-

Induction of Apoptosis: Induce apoptosis in a target cell population (e.g., Jurkat T cells or neutrophils) using methods such as UV irradiation or staurosporine treatment.

-

Fluorescent Labeling:

-

Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red succinimidyl ester, which fluoresces in the acidic environment of the phagolysosome).

-

Label the macrophages with a different fluorescent dye (e.g., CFSE) for identification.

-

-

Co-culture: Co-culture the labeled macrophages and apoptotic cells at a specific ratio (e.g., 1:5) in the presence of PD1 (e.g., 1-100 nM) or vehicle control for a defined period (e.g., 60-90 minutes).

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the macrophage population and quantify the percentage of macrophages that have engulfed apoptotic cells (i.e., are positive for the apoptotic cell label).

-

In Vitro Neutrophil Apoptosis Assay

This assay measures the rate of apoptosis in isolated neutrophils.

Detailed Methodology:

-

Neutrophil Isolation: Isolate human or murine neutrophils from whole blood using density gradient centrifugation (e.g., with Percoll or Ficoll-Paque).

-

Cell Culture: Culture the isolated neutrophils in appropriate media in the presence of PD1 (e.g., 1-100 nM) or vehicle control for various time points (e.g., 6, 12, 24 hours).

-

Apoptosis Assessment:

-

Flow Cytometry: Stain cells with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptosis/necrosis). Analyze the percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative).

-

Morphological Analysis: Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Kwik-Diff). Assess apoptosis based on nuclear condensation and fragmentation.

-

Caspase Activation: Measure the activity of caspases (e.g., caspase-3) using colorimetric or fluorometric assays.

-

Conclusion and Future Directions

Protectin D1 is a potent specialized pro-resolving mediator that plays a multifaceted role in the active resolution of inflammation. Its ability to inhibit neutrophil infiltration, promote neutrophil apoptosis, enhance macrophage efferocytosis, and modulate the cytokine environment underscores its therapeutic potential for a wide range of inflammatory diseases. The elucidation of its receptor, GPR37, and downstream signaling pathways provides a foundation for the development of novel pro-resolving therapeutics.

Future research should focus on further delineating the specific molecular mechanisms downstream of GPR37 activation in different immune cell types. Moreover, the efficacy of PD1 and its stable analogs in preclinical models of chronic inflammatory diseases warrants continued investigation. The development of robust biomarkers to monitor PD1 levels and its bioactivity in human subjects will be crucial for its successful translation into clinical practice. The in-depth understanding of PD1's function and the standardized methodologies presented in this guide will be instrumental in advancing the field of resolution pharmacology and developing next-generation anti-inflammatory and pro-resolving therapies.

References

The Intricate Stereochemistry and Bioactivity of Protectin D1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when acting in the nervous system, is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a key regulator of inflammation resolution, PD1 exhibits significant anti-inflammatory, pro-resolving, anti-apoptotic, and neuroprotective properties, making it a molecule of profound interest in the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases.[1] This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, biosynthesis, and signaling pathways of Protectin D1.

Chemical Structure and Stereochemistry

Protectin D1 is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical identity has been elucidated through a combination of instrumental analysis of biologically derived material and confirmation by total organic synthesis.

Systematic Name (IUPAC): (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Molecular Formula: C₂₂H₃₂O₄

CAS Number: 660430-03-5

The stereochemistry of PD1 is crucial for its biological activity. The molecule possesses two chiral centers at carbons 10 and 17, with an R configuration at C-10 and an S configuration at C-17. The geometry of the six double bonds is also specific: Z (cis) at positions 4, 7, 15, and 19, and E (trans) at positions 11 and 13.

Stereoisomers of Protectin D1

Several stereoisomers of Protectin D1 have been identified, each with distinct biological activities.

-

Aspirin-Triggered Protectin D1 (AT-PD1): This isomer, also known as 17-epi-PD1, has a 17R configuration. It is formed via a cyclooxygenase-2 (COX-2) dependent pathway that is acetylated by aspirin. AT-PD1 also exhibits potent pro-resolving activities.

-

Protectin DX (PDX): An isomer with a different conjugated triene geometry, PDX also demonstrates anti-inflammatory properties.

Quantitative Data

The biological potency and physical properties of Protectin D1 have been characterized through various studies. The following table summarizes key quantitative data.

| Property | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| High-affinity site | ~25 nM | Human Neutrophils | |

| Low-affinity site | ~200 nM | Human Neutrophils | |

| Single binding site | 31.3 ± 13.1 pmol/mg of cell protein | Human Retinal Pigment Epithelial (ARPE-19) Cells | |

| Effective Concentration | |||

| Neutrophil Transmigration Inhibition | 10 nM (~50% inhibition) | Human Neutrophils | |

| PMN Infiltration Reduction (in vivo) | 1 ng/mouse (~40% reduction) | Murine Peritonitis Model | |

| Cardioprotection (in vivo) | 0.5, 1 µM/kg/day (i.p.) | Rat Myocardial Ischemia/Reperfusion Model | |

| Sepsis Anti-inflammatory Effect (in vivo) | 0.08 mg/kg (i.p.) | Rat Cecal Ligation and Puncture Model | |

| Physical Properties | |||

| Molar Mass | 360.49 g/mol | N/A | |

| UV Absorbance Maxima (in Methanol) | 262, 271, 282 nm | N/A |

Experimental Protocols

Total Organic Synthesis of Protectin D1

The complete stereochemistry of Protectin D1 was confirmed through total organic synthesis. Several convergent synthetic routes have been reported. A general strategy involves the following key steps:

-

Chiral Pool Starting Materials: The synthesis typically starts from enantiomerically pure precursors to establish the correct stereochemistry at C-10 and C-17.

-

Fragment Coupling: Two key fragments are synthesized and then coupled, often using a Sonogashira cross-coupling reaction to form the carbon backbone.

-

Stereoselective Reductions: The Z-configured double bonds are often introduced by stereoselective reduction of alkyne precursors, for example, using Lindlar's catalyst.

-

Formation of the Conjugated Triene System: The sensitive E,E,Z-triene system is typically formed late in the synthesis to avoid isomerization.

-

Deprotection and Purification: Final deprotection steps followed by purification, usually by high-performance liquid chromatography (HPLC), yield the pure Protectin D1.

Extraction and Quantification of Protectin D1 from Biological Samples

The analysis of Protectin D1 in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Sample Collection and Storage: Biological samples (e.g., plasma, cell culture supernatants, tissue homogenates) should be collected and immediately processed or stored at -80°C to prevent degradation.

-

Protein Precipitation: Proteins are precipitated by adding a cold organic solvent, such as methanol.

-

Solid-Phase Extraction (SPE):

-

The sample is acidified to pH ~3.5.

-

A C18 SPE cartridge is conditioned with methanol and then water.

-

The sample is loaded onto the cartridge.

-

The cartridge is washed with water and a non-polar solvent like hexane to remove interfering substances.

-

Protectin D1 is eluted with a more polar organic solvent, such as methyl formate or ethyl acetate.

-

The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Reversed-phase liquid chromatography is used to separate Protectin D1 from other lipids. A C18 column is commonly employed with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic or acetic acid) to improve ionization.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, where the precursor ion (m/z for PD1, [M-H]⁻) is selected and fragmented, and specific product ions are monitored for quantification. Deuterated internal standards are often used for accurate quantification.

Signaling Pathways of Protectin D1

Protectin D1 exerts its potent biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and TLR4/NF-κB pathways.

Biosynthesis of Protectin D1

The biosynthesis of Protectin D1 is a multi-step enzymatic process initiated from docosahexaenoic acid (DHA).

Biosynthesis of Protectin D1 from DHA.

Protectin D1 Regulation of the PI3K/Akt Signaling Pathway

Protectin D1 promotes cell survival and proliferation by activating the PI3K/Akt signaling pathway.

PD1 activates the PI3K/Akt pathway.

Protectin D1 Inhibition of the TLR4/NF-κB Signaling Pathway

A key anti-inflammatory mechanism of Protectin D1 involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the suppression of the pro-inflammatory transcription factor NF-κB.

PD1 inhibits TLR4/NF-κB signaling.

Conclusion

Protectin D1 is a stereochemically defined and potent lipid mediator with significant therapeutic potential. Its well-characterized chemical structure and biological activities, mediated through specific signaling pathways, provide a solid foundation for the development of novel pro-resolving therapies. A thorough understanding of its biosynthesis, mechanism of action, and methods for its analysis is crucial for advancing research in this exciting field. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to harnessing the therapeutic power of Protectin D1.

References

The Critical Role of 15-Lipoxygenase in the Biosynthesis of the Pro-Resolving Mediator Protectin D1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in neural tissues, is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] PD1 exhibits robust anti-inflammatory, pro-resolving, and neuroprotective activities, making it a key molecule in the body's natural mechanisms to resolve inflammation and maintain tissue homeostasis.[1][2] The biosynthesis of this critical mediator is a multi-step enzymatic process in which the enzyme 15-lipoxygenase (15-LOX) plays an indispensable role. This technical guide provides an in-depth exploration of the 15-LOX-mediated synthesis of PD1, including the core biochemical pathway, quantitative enzymatic data, detailed experimental protocols for its study, and a discussion of its relevance in therapeutic drug development.

Introduction to Protectin D1 and 15-Lipoxygenase

Protectin D1 is an endogenous lipid mediator that actively orchestrates the resolution of inflammation.[2] Its functions include inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells (efferocytosis), and down-regulating pro-inflammatory gene expression.[3] The synthesis of PD1 is initiated in response to inflammatory signals and has been observed in various tissues, including leukocytes, neural tissue, and the lungs.

The key enzyme family responsible for initiating this synthesis is the lipoxygenases (LOXs), a group of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Specifically, 15-lipoxygenase-1 (15-LOX-1) is the principal enzyme that catalyzes the initial and rate-limiting step in the conversion of DHA to PD1.

The Biosynthetic Pathway of Protectin D1

The conversion of DHA to PD1 is a stereospecific, multi-step enzymatic cascade. The process is initiated by the release of DHA from cellular phospholipid stores by phospholipase A2. Subsequently, 15-LOX-1 acts on free DHA to produce PD1 through the following key steps:

-

Oxygenation of DHA: 15-LOX-1 abstracts a hydrogen atom from the C-15 position of DHA and facilitates the stereospecific insertion of molecular oxygen at the C-17 position. This reaction forms the intermediate 17S-hydro(peroxy)-docosahexaenoic acid (17S-HpDHA).

-

Epoxide Formation: The unstable 17S-HpDHA intermediate is rapidly converted into a 16(17)-epoxide-containing intermediate, 16S,17S-epoxy-DHA. This conversion is also thought to be catalyzed by the 15-LOX-1 enzyme.

-

Enzymatic Hydrolysis: The final step involves the enzymatic hydrolysis of the 16(17)-epoxide to form the stable and biologically active Protectin D1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).

This pathway is tightly regulated and is a crucial component of the body's resolution pharmacology.

Figure 1: Biosynthetic pathway of Protectin D1 from DHA, highlighting the central role of 15-LOX-1.

Quantitative Data on 15-Lipoxygenase Activity in PD1 Synthesis

The efficiency and substrate specificity of lipoxygenase isozymes are critical determinants of the production of various lipid mediators. The following tables summarize key quantitative data related to the enzymatic synthesis of PD1 precursors.

Table 1: Kinetic Parameters of Human Lipoxygenase Isozymes with DHA

| Enzyme | kcat/KM (s⁻¹µM⁻¹) | Major Product(s) from DHA | Reference |

|---|---|---|---|

| h15-LOX-1 | 0.35 | 17S-HpDHA | |

| h15-LOX-2 | 0.43 | 17S-HpDHA |

| h12-LOX | 12 | 14S-HpDHA, 17S-HpDHA (minor) | |

This data indicates that while h12-LOX is more efficient with DHA as a substrate overall, the 15-LOX isozymes are more specific for producing the 17S-HpDHA precursor necessary for PD1 synthesis.

Table 2: Levels of Protectin D1 in Biological Samples

| Sample Type | Condition | PD1 Concentration | Reference |

|---|---|---|---|

| Human Exhaled Breath Condensate | Healthy Individuals | 2.23 ± 1.55 ng/mL | |

| Human Exhaled Breath Condensate | Status Asthmaticus | Trace amounts | |

| Inflamed Murine Lungs (ex vivo) | Endogenous | 73.9 ng |

| Inflamed Murine Lungs (ex vivo) | With exogenous DHA | 431.6 ± 69.3 ng | |

These findings highlight that PD1 levels are modulated in inflammatory conditions and that substrate availability (DHA) is a key factor in its production.

Experimental Protocols

The study of the 15-LOX pathway and PD1 requires specific and sensitive methodologies. Below are detailed protocols for key experiments.

Measurement of 15-Lipoxygenase Activity

A common method to determine 15-LOX activity is a spectrophotometric assay based on the formation of conjugated dienes during the oxygenation of a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid.

Principle: Lipoxygenases convert a cis,cis-1,4-pentadiene system into a hydroperoxide with a conjugated cis,trans-diene system, which exhibits a characteristic absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

15-Lipoxygenase enzyme preparation (recombinant or from tissue homogenate)

-

Borate buffer (0.2 M, pH 9.0)

-

Linoleic acid (substrate)

-

Enzyme solution (e.g., soybean 15-LO, ~10,000 U/mL in borate buffer, kept on ice)

Procedure:

-

Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in the borate buffer.

-

Reaction Mixture: In a quartz cuvette, combine the borate buffer, the enzyme preparation, and any potential inhibitors to be tested. The final volume is typically 1 mL.

-

Initiation of Reaction: The reaction is initiated by the addition of the linoleic acid substrate solution.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over a period of 3-5 minutes, taking readings every 30 seconds.

-

Calculation: The enzyme activity is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the conjugated diene product.

Figure 2: Experimental workflow for the spectrophotometric assay of 15-LOX activity.

Quantification of Protectin D1 by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid mediators like PD1 from complex biological matrices.

Principle: This method involves the extraction of lipids from a biological sample, separation of the lipids by high-performance liquid chromatography (HPLC), and subsequent detection and quantification by tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of PD1 and its characteristic fragment ions.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)

-

Deuterated internal standard (e.g., PD1-d5) for accurate quantification

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled to a tandem mass spectrometer

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, acetic acid)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Spike the biological sample with the deuterated internal standard.

-

Perform solid-phase extraction to isolate the lipid fraction. This typically involves conditioning the C18 cartridge, loading the sample, washing away impurities, and eluting the lipids with an organic solvent like methanol.

-

Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 column and a gradient of mobile phases (e.g., a water/acetonitrile/acetic acid mixture) to separate PD1 from other lipids based on its polarity.

-

-

MS/MS Detection:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it specifically monitors the transition of the parent ion of PD1 (m/z 359) to its specific daughter ions.

-

The area under the peak for PD1 is compared to the area of the internal standard to calculate the absolute concentration.

-

Figure 3: General workflow for the quantification of Protectin D1 using LC-MS/MS.

Relevance to Drug Development

The central role of 15-LOX-1 in producing the pro-resolving mediator PD1 makes it a compelling target for therapeutic intervention in inflammatory diseases. Strategies in drug development could focus on:

-

15-LOX-1 Agonists/Activators: Developing small molecules that enhance the activity of 15-LOX-1 could boost the endogenous production of PD1, thereby promoting the resolution of inflammation. This approach represents a novel strategy to move beyond simple anti-inflammatory agents to true "pro-resolution" therapies.

-

Stable PD1 Analogs: Given the short in vivo half-life of many lipid mediators, the development of synthetic, stable analogs of PD1 is a promising avenue. These molecules could be administered directly to elicit potent pro-resolving effects in conditions characterized by excessive or chronic inflammation.

-

Nutritional Intervention: Since DHA is the precursor for PD1, dietary supplementation with omega-3 fatty acids can increase the substrate pool available for 15-LOX-1, potentially enhancing the capacity of the body to produce this and other SPMs.

Conclusion

15-Lipoxygenase-1 is a pivotal enzyme that stands at the gateway to the biosynthesis of Protectin D1, a powerful endogenous molecule that actively resolves inflammation and protects tissues. A thorough understanding of the 15-LOX-1 pathway, its kinetics, and the methods to study it are essential for researchers and drug developers aiming to harness the therapeutic potential of the resolution of inflammation. Future work in this area holds the promise of delivering novel therapies for a wide range of inflammatory disorders, from asthma to neurodegenerative diseases.

References

Protectin D1 as a specialized pro-resolving mediator (SPM)

An In-depth Technical Guide to Protectin D1: A Specialized Pro-Resolving Mediator

Abstract

Protectin D1 (PD1), also known as neuroprotectin D1 (NPD1) when generated in neural tissues, is a potent member of the specialized pro-resolving mediators (SPMs) class of lipid molecules. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), PD1 plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This document provides a comprehensive overview of PD1, detailing its biosynthetic pathway, mechanism of action, and key biological functions. It includes a summary of its quantitative effects, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows, tailored for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory conditions. The resolution of inflammation was once considered a passive process, but it is now understood to be an active, highly regulated program orchestrated by SPMs. PD1 is a key player in this process, exhibiting potent anti-inflammatory and pro-resolving actions in a variety of preclinical models of disease. Its functions include inhibiting neutrophil infiltration, stimulating macrophage efferocytosis of apoptotic cells, and promoting tissue regeneration.

Biosynthesis of Protectin D1

The production of PD1 is a tightly regulated, multi-step enzymatic process that occurs in response to inflammatory stimuli. It is typically initiated in leukocytes, such as neutrophils and macrophages, as well as in neural and retinal cells.

The biosynthesis of PD1 from its precursor, docosahexaenoic acid (DHA), involves a series of enzymatic reactions. Initially, a lipoxygenase (LOX) enzyme, such as 15-LOX, converts DHA into an epoxide intermediate. This intermediate is then enzymatically hydrolyzed to form PD1.

Caption: Biosynthetic pathway of Protectin D1 from DHA.

Mechanism of Action and Signaling Pathways

PD1 exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). One of its primary receptors is GPR37, also known as the parkin-associated endothelin-like receptor (Pael-R). Activation of this receptor initiates a signaling cascade that ultimately leads to the observed pro-resolving effects.

Upon binding to its receptor on target cells like macrophages and neutrophils, PD1 triggers a cascade of intracellular events. This includes the modulation of key signaling molecules such as cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor nuclear factor-kappa B (NF-κB). A primary outcome of this signaling is the downregulation of pro-inflammatory gene expression and the upregulation of genes involved in resolution and tissue repair.

Caption: Simplified Protectin D1 signaling pathway.

Quantitative Data on Protectin D1 Efficacy

The potency of PD1 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key quantitative data, providing insights into its effective concentrations and dose-responses.

Table 1: In Vitro Efficacy of Protectin D1

| Assay | Cell Type | Parameter Measured | Effective Concentration (EC50/IC50) | Reference |

| Neutrophil Chemotaxis | Human Neutrophils | Inhibition of LTB4-induced migration | ~1 nM | |

| Macrophage Efferocytosis | Human Macrophages | Stimulation of apoptotic cell engulfment | 1-10 nM | |

| Cytokine Production | Murine Macrophages | Inhibition of LPS-induced TNF-α release | 10-100 nM | |

| T-Cell Migration | Human T-Cells | Inhibition of transendothelial migration | ~10 nM |

Table 2: In Vivo Efficacy of Protectin D1

| Animal Model | Disease/Condition | Dosage | Outcome | Reference |

| Murine Peritonitis | Zymosan A-induced inflammation | 100 ng/mouse | Reduced neutrophil infiltration by ~50% | |

| Murine Stroke Model | Ischemia-reperfusion injury | 50 ng/mouse | Reduced infarct volume by ~40% | |

| Murine Asthma Model | Ovalbumin-induced airway hyperresponsiveness | 10 ng/mouse | Decreased airway inflammation and mucus production |

Key Experimental Protocols

The study of PD1 involves a range of specialized techniques. Below are detailed methodologies for key experiments used to characterize its bioactions.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of PD1 to inhibit neutrophil migration towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Treatment: Pre-incubate isolated neutrophils with varying concentrations of PD1 or vehicle control for 15 minutes at 37°C.

-

Assay: Place a chemoattractant, such as leukotriene B4 (LTB4, typically 10 nM), in the lower wells of the chamber. Add the pre-treated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification: After incubation, remove the membrane. Scrape non-migrated cells from the top surface. Stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik). Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Express the results as the percentage of migration relative to the vehicle-treated control. Calculate the IC50 value for PD1.

Macrophage Efferocytosis Assay

Objective: To determine the effect of PD1 on the engulfment of apoptotic cells by macrophages.

Methodology:

-

Macrophage Preparation: Differentiate human monocytes (isolated from peripheral blood) into macrophages by culturing with M-CSF for 5-7 days.

-

Apoptotic Cell Induction: Induce apoptosis in a separate population of cells (e.g., neutrophils or Jurkat T-cells) by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

Labeling: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) for visualization and quantification.

-

Co-culture: Treat macrophages with PD1 (e.g., 1-100 nM) or vehicle for 15 minutes. Then, add the labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).

-

Incubation: Co-culture for 60-90 minutes at 37°C to allow for phagocytosis.

-

Quantification:

-

Microscopy: Wash away non-engulfed cells and visualize macrophage engulfment using fluorescence microscopy. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell.

-

Flow Cytometry: Gently lift the macrophages and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates engulfment.

-

-

Data Analysis: Compare the efferocytosis index or mean fluorescence intensity between PD1-treated and vehicle-treated groups.

Caption: Experimental workflow for a macrophage efferocytosis assay.

Conclusion and Future Directions

Protectin D1 is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to control leukocyte trafficking, enhance microbial clearance, and promote tissue repair underscores its importance in maintaining homeostasis. Future research will likely focus on elucidating the full spectrum of its receptors and signaling pathways, as well as developing stable synthetic analogs for clinical applications. The development of PD1-based therapeutics represents a novel approach to treating inflammatory disorders by targeting the resolution phase of inflammation.

The Protective Role of Protectin D1 Against Apoptosis in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when acting in the nervous system, is a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Emerging evidence highlights its potent anti-inflammatory and neuroprotective properties, particularly its ability to shield neuronal cells from apoptotic cell death.[1][2] This technical guide provides an in-depth overview of the anti-apoptotic effects of PD1 in neuronal cells, detailing the underlying molecular mechanisms, experimental protocols for their investigation, and quantitative data from key studies.

Core Mechanisms of PD1-Mediated Neuroprotection

PD1 exerts its anti-apoptotic effects through a multi-pronged approach, primarily by modulating key signaling pathways and regulating the expression and activity of proteins involved in programmed cell death.

Regulation of the Bcl-2 Protein Family

A central mechanism of PD1's pro-survival activity is its regulation of the Bcl-2 family of proteins, which are critical arbiters of the intrinsic apoptotic pathway. PD1 has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently downregulating the expression of pro-apoptotic proteins like Bax and Bad.[1][3] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the activation of the apoptotic cascade. Furthermore, PD1 can induce the dephosphorylation of Bcl-xL via protein phosphatase 2A (PP2A), a modification that enhances its anti-apoptotic function.

Modulation of Signaling Pathways

PD1's influence extends to several critical signaling pathways that govern cell survival and death:

-

PI3K/Akt Pathway: PD1 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a cornerstone of cell survival, promoting cell growth and proliferation while inhibiting apoptosis.

-

PPARγ Activation: PD1 can activate the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ has been linked to neuroprotection and the suppression of amyloid-β (Aβ) production, a key pathological hallmark of Alzheimer's disease. The anti-amyloidogenic effects of PD1 are, at least in part, mediated through this PPARγ-dependent pathway.

Quantitative Data on the Anti-Apoptotic Effects of PD1

The following tables summarize quantitative data from studies investigating the protective effects of PD1 against apoptosis in neuronal and related cell types.

Table 1: Effect of PD1 on Apoptotic Cell Death

| Cell Type | Apoptotic Stimulus | PD1 Concentration | Outcome Measure | Result | Reference |

| Human Retinal Pigment Epithelial (ARPE-19) cells | Oxidative Stress (H₂O₂/TNF-α) | 50 nM | Apoptotic cell death (Hoechst staining) | 80-85% prevention of apoptosis | |

| Human Neuronal-Glial (HNG) cells | Aβ42 oligomers | Not specified | Apoptotic nuclei (Hoechst 33258 staining) | Significant decrease in apoptotic nuclei | |

| Human Neuronal-Glial (HNG) cells | Aβ42 oligomers | Not specified | TUNEL-positive nuclei | Significant decrease in TUNEL-positive nuclei |

Table 2: Modulation of Bcl-2 Family Proteins by PD1

| Cell Type | Experimental Condition | Protein | Effect of PD1 | Quantitative Change | Reference |

| ARPE-19 cells | Oxidative Stress (H₂O₂/TNF-α) | Bax | Decrease | 65% reduction | |

| ARPE-19 cells | Oxidative Stress (H₂O₂/TNF-α) | Bad | Decrease | 52% reduction | |

| Human Neural (HN) cells | Aβ42 treatment | Bfl-1(A1) | Increase | Almost 6-fold increase | |

| Human Neural (HN) cells | Aβ42 treatment | Bcl-2, Bcl-xL | Increase | Upregulation observed | |

| Human Neural (HN) cells | Aβ42 treatment | Bax, Bik | No change | No significant change |

Table 3: Effect of PD1 on Caspase-3 Activity

| Cell Type | Apoptotic Stimulus | PD1 Concentration | Outcome Measure | Result | Reference |

| ARPE-19 cells | Oxidative Stress (400 µM H₂O₂/TNF-α) | 50 nM | Caspase-3 cleavage product | 50% inhibition | |

| ARPE-19 cells | Oxidative Stress (800 µM H₂O₂/TNF-α) | 50 nM | Caspase-3 cleavage product | 60% inhibition | |

| Human Neuronal-Glial (HNG) cells | Aβ42 oligomers | Not specified | Caspase-3 activity | Significant attenuation |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of PD1's anti-apoptotic effects are provided below.

Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) Assay for Apoptosis Detection

This protocol is a general guideline for detecting DNA fragmentation in apoptotic neuronal cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, commercially available kits are recommended)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

-

Positive Control: DNase I

-

Negative Control: Labeling solution without TdT enzyme

Procedure:

-

Fixation: Wash cultured neuronal cells with PBS and then fix with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then incubate with Permeabilization Solution for 5-15 minutes on ice.

-

Equilibration (Optional): Incubate the samples with an equilibration buffer (often provided in kits) for 10 minutes.

-

TdT Labeling: Add the prepared TUNEL Reaction Mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.

-

Counterstaining: Incubate the cells with DAPI solution for 15 minutes at 37°C to stain the nuclei.

-

Mounting and Visualization: Wash the cells with PBS, mount with a suitable mounting medium, and visualize under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs, while all nuclei will be stained by DAPI.

Western Blotting for Bcl-2 and Bax Expression

This protocol outlines the steps for analyzing the expression levels of Bcl-2 and Bax proteins in neuronal cell lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer Buffer

-

PVDF or Nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-Bcl-2 polyclonal antibody (e.g., 1:500 dilution), Rabbit anti-Bax polyclonal antibody (e.g., 1:250 dilution), and an antibody for a loading control like β-actin (e.g., 1:1000 dilution).

-

HRP-conjugated Secondary Antibody (e.g., 1:5000 dilution)

-

Chemiluminescent Substrate (ECL)

-

X-ray film or digital imaging system

Procedure:

-

Cell Lysis: Lyse neuronal cells in ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies for Bcl-2, Bax, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and detect the protein bands using X-ray film or a digital imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control to determine the Bcl-2/Bax ratio.

Caspase-3 Activity Assay (Colorimetric)

This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

DTT (Dithiothreitol)

-

Caspase-3 Substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Induce Apoptosis: Treat neuronal cells with the desired apoptotic stimulus in the presence or absence of PD1.

-

Cell Lysis: Pellet the cells and resuspend them in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells). Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

-

Protein Quantification: Measure the protein concentration of the supernatant. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.

-

Assay Reaction: In a 96-well plate, add 50 µL of the cell lysate to each well.

-

Add 50 µL of 2x Reaction Buffer containing DTT (final concentration 10 mM) to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by PD1 and a typical experimental workflow for studying its anti-apoptotic effects.

Caption: PD1 anti-apoptotic signaling pathway in neuronal cells.

Caption: Experimental workflow for assessing PD1's anti-apoptotic effects.

Conclusion

Protectin D1 demonstrates significant therapeutic potential in the context of neurodegenerative diseases and neuronal injury by virtue of its potent anti-apoptotic properties. Its ability to modulate the Bcl-2 protein family and key survival signaling pathways underscores its importance as a target for drug development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the neuroprotective mechanisms of PD1 and explore its translational applications.

References

- 1. pnas.org [pnas.org]

- 2. Neuroprotectin D1 modulates the induction of pro-inflammatory signaling and promotes retinal pigment epithelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotectin D1 induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspirin-Triggered Protectin D1: A Technical Guide to its Formation, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin-Triggered Protectin D1 (AT-PD1), a specialized pro-resolving mediator (SPM), has emerged as a potent endogenous molecule with significant anti-inflammatory and cytoprotective properties. As an epimer of Protectin D1 (PD1), its unique biosynthesis, triggered by aspirin, confers enhanced stability and distinct bioactions, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of AT-PD1, encompassing its formation, signaling pathways, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of Aspirin-Triggered Protectin D1

AT-PD1 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Unlike the canonical lipoxygenase (LOX)-mediated pathway that produces PD1 (10R, 17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid), the formation of AT-PD1 is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2).

Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This modification alters the enzyme's catalytic activity, redirecting it from prostaglandin synthesis to the production of 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA) from DHA.[1] This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to form AT-PD1, which has the complete stereochemistry of 10R, 17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid.[1][2] This structural difference, specifically the R-configuration at the 17th carbon, makes AT-PD1 more resistant to enzymatic inactivation compared to its S-epimer, PD1.[2]

digraph "AT-PD1_Biosynthesis" {

graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aspirin [label="Aspirin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

COX2 [label="COX-2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Acetylated_COX2 [label="Acetylated COX-2", fillcolor="#FBBC05", fontcolor="#202124"];

Intermediate [label="17R-HpDHA", fillcolor="#34A853", fontcolor="#FFFFFF"];

LOX5 [label="5-LOX", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

AT_PD1 [label="Aspirin-Triggered\nProtectin D1 (AT-PD1)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aspirin -> COX2 [label="Acetylation"];

COX2 -> Acetylated_COX2 [arrowhead=none];

DHA -> Intermediate [label="Oxygenation", arrowhead=vee];

Acetylated_COX2 -> Intermediate [style=dashed, arrowhead=none];

Intermediate -> AT_PD1 [label="Conversion", arrowhead=vee];

LOX5 -> AT_PD1 [style=dashed, arrowhead=none];

}

Figure 2: Simplified signaling pathway of AT-PD1.

Experimental Protocols

This section provides detailed methodologies for the quantification and functional assessment of AT-PD1.

Quantification of AT-PD1 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AT-PD1 in biological matrices.

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect plasma or serum in tubes containing an antioxidant cocktail (e.g., BHT, EDTA) to prevent ex vivo oxidation. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice and spike with a known amount of deuterated internal standard (e.g., d5-PD1) to correct for extraction losses and matrix effects.

-

Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 60 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the lipid mediators with 1 mL of methyl formate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Parameters

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (e.g., 800/150/1, v/v/v).[3]

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 20-30 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for AT-PD1 and the internal standard. For PD1, a common transition is m/z 359 -> 153.

```dot

digraph "LC_MS_Workflow" {

graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Biological Sample\n(Plasma, Serum, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

spike [label="Spike with\nInternal Standard"];

precipitate [label="Protein Precipitation\n(Methanol)"];

centrifuge1 [label="Centrifugation"];

spe [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)"];

dry [label="Evaporation to Dryness"];

reconstitute [label="Reconstitution in\nMobile Phase"];

lcms [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

data [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> spike;

spike -> precipitate;

precipitate -> centrifuge1;

centrifuge1 -> spe;

spe -> dry;

dry -> reconstitute;

reconstitute -> lcms;

lcms -> data;

}

References

- 1. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]

- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Protectin D1-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that exhibits potent anti-inflammatory and neuroprotective activities.[1][2] Its role in the resolution of inflammation makes it a critical target for research in various diseases, including asthma, neurodegenerative disorders, and cardiovascular conditions.[3][4] Accurate quantification of PD1 in biological matrices is essential for understanding its physiological roles and for therapeutic development. This application note provides a detailed protocol for the sensitive and specific quantification of Protectin D1 using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Protectin D1-d5 (PD1-d5) as the internal standard.

Principle of the Method

This method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry.[5] A known amount of a deuterated internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the extraction process. This internal standard co-elutes with the endogenous analyte during liquid chromatography and is differentiated by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, as the internal standard corrects for any sample loss during preparation and for variations in ionization efficiency (matrix effects). Samples are first subjected to solid-phase extraction (SPE) to remove interfering substances before analysis by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Protectin D1 (PD1) analytical standard

-

This compound (PD1-d5) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (or Acetic Acid)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

Biological matrix (e.g., plasma, serum, cell culture media)

-

Antioxidants (e.g., Butylated hydroxytoluene - BHT) to minimize oxidation

Note: Protectin D1 is unstable at room temperature. All sample preparation steps should be performed on ice or at 4°C to minimize degradation.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing: Thaw biological samples (e.g., 500 µL plasma) on ice.

-

Internal Standard Spiking: Add a known amount of this compound internal standard (e.g., 500 pg) to each sample. Also add an antioxidant like BHT.

-

Protein Precipitation: Add 2 volumes of cold methanol, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute the lipids with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

Table 1: Liquid Chromatography (LC) Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.01% Acetic Acid) | % Mobile Phase B (Methanol/Acetonitrile + 0.01% Acetic Acid) |

| 0.0 | 0.4 | 50 | 50 |

| 1.0 | 0.4 | 50 | 50 |

| 12.0 | 0.4 | 10 | 90 |

| 14.0 | 0.4 | 10 | 90 |

| 14.1 | 0.4 | 50 | 50 |

| 16.0 | 0.4 | 50 | 50 |

Note: The gradient should be optimized based on the specific column and LC system used.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Protectin D1 (PD1) | 375.3 | 205.1 | 50 | 22 |

| Protectin D1 (PD1) | 375.3 | 153.1 | 50 | 25 |

| This compound (PD1-d5) | 380.3 | 210.1 | 50 | 22 |

Note: Precursor and product ions are based on [M-H]⁻ in negative ion mode. Fragmentation patterns and collision energies should be optimized empirically by infusing pure standards.

Standard Curve Preparation and Quantification

-

Prepare a stock solution of Protectin D1 in ethanol.

-

Create a series of calibration standards by serial dilution, ranging from low pg/mL to ng/mL concentrations.

-

Process each calibration standard through the entire SPE procedure, spiking each with the same fixed amount of PD1-d5 internal standard as the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio (PD1 / PD1-d5) against the concentration of PD1.

-

Determine the concentration of PD1 in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative results should be presented clearly. The tables below show example data for a typical calibration curve and sample analysis.

Table 3: Example Calibration Curve Data

| Concentration (pg/mL) | PD1 Peak Area | PD1-d5 Peak Area | Peak Area Ratio (PD1/PD1-d5) |

| 1 | 4,850 | 1,010,000 | 0.0048 |

| 5 | 24,900 | 1,050,000 | 0.0237 |

| 25 | 128,000 | 1,035,000 | 0.1237 |

| 100 | 515,000 | 1,042,000 | 0.4942 |

| 500 | 2,610,000 | 1,060,000 | 2.4623 |

| 1000 | 5,250,000 | 1,055,000 | 4.9763 |

Table 4: Example Quantification in Human Plasma Samples

| Sample ID | PD1 Peak Area | PD1-d5 Peak Area | Peak Area Ratio (PD1/PD1-d5) | Calculated Conc. (pg/mL) |

| Control 1 | 35,600 | 1,045,000 | 0.0341 | 7.1 |

| Control 2 | 41,200 | 1,080,000 | 0.0381 | 7.9 |

| Treated 1 | 105,700 | 1,065,000 | 0.0993 | 20.3 |

| Treated 2 | 118,900 | 1,092,000 | 0.1089 | 22.3 |

Visualization of Workflows and Pathways

Caption: Overview of the LC-MS/MS workflow for this compound quantification.

Caption: Biosynthetic pathway of Protectin D1 (PD1) from its precursor, DHA.

Caption: Key signaling pathways modulated by Protectin D1.

References

- 1. Protectin D1 - Wikipedia [en.wikipedia.org]

- 2. Protectins D1 Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dysregulated synthesis of protectin D1 in eosinophils from patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Quantification of Protectin D1 using Protectin D1-d5 as an Internal Standard by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a potent anti-inflammatory and pro-resolving molecule, PD1 plays a crucial role in the resolution phase of inflammation, making it a key target for research in inflammatory diseases and a potential biomarker for monitoring disease state and therapeutic response. Given its low endogenous concentrations, highly sensitive and specific analytical methods are required for its accurate quantification in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of lipid mediators like PD1. The use of a stable isotope-labeled internal standard, such as Protectin D1-d5 (PD1-d5), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This document provides a detailed protocol for the quantification of Protectin D1 in biological samples using PD1-d5 as an internal standard.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation and subsequent analysis by LC-MS/MS for the quantification of Protectin D1.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the purification and concentration of Protectin D1 from biological samples prior to LC-MS/MS analysis.

Materials:

-

C18 SPE cartridges

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane (LC-MS grade)

-

Methyl formate

-

0.1 M HCl

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma, serum, cell culture supernatant), add a known amount of this compound internal standard in methanol. A final concentration of 500 pg per sample is a common starting point, but this should be optimized based on the expected concentration of the endogenous analyte and instrument sensitivity.

-

Protein Precipitation: Add two volumes of cold methanol to the sample. Vortex vigorously and then centrifuge at 3,000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Dilution and Acidification: Carefully transfer the supernatant to a new tube and dilute with 10 volumes of water. Adjust the pH of the sample to approximately 3.5 with 0.1 M HCl.[1]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 6 mL of methanol and then 6 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 6 mL of water to remove salts and other polar impurities, followed by a wash with 6 mL of hexane to remove non-polar impurities.

-

Elution: Elute the Protectin D1 and the internal standard from the cartridge with 6 mL of methyl formate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water with 0.01% acetic acid) for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm) is suitable.

-

Mobile Phase A: Water with 0.01% acetic acid.

-

Mobile Phase B: Methanol with 0.01% acetic acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-2 min: 50% B

-

2-14.5 min: 50% to 80% B

-

14.6-25 min: 80% to 98% B

-

25.1-26 min: 98% B

-

26.1-30 min: Re-equilibrate at 50% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Protectin D1 | 359.2 | 153.1 |

| This compound | 364.2 | 153.1 |

Data Presentation

The quantification of Protectin D1 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard (PD1-d5). A calibration curve is constructed by analyzing a series of standards with known concentrations of Protectin D1 and a fixed concentration of PD1-d5.

Table 1: Representative Quantitative Data for Protectin D1 Analysis

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.5 pg on column |

| Upper Limit of Quantification (ULOQ) | 500 pg on column |

| Recovery | > 85% |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

| Linearity (r²) | > 0.99 |

Note: These are typical values and may vary depending on the specific instrumentation and matrix.

Protectin D1 Biosynthesis Pathway

The biosynthesis of Protectin D1 is a multi-step enzymatic process initiated from docosahexaenoic acid (DHA). Understanding this pathway is crucial for interpreting the biological significance of measured PD1 levels.

References

Application Notes and Protocols for In Vivo Administration of Protectin D1 in Mouse Models of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Protectin D1 (PD1) in established mouse models of peritonitis. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and pro-resolving properties of PD1 and its analogues.

Protectin D1 (PD1), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and neuroprotective activities.[1] In the context of peritonitis, an inflammation of the peritoneum, PD1 has been shown to significantly reduce neutrophil infiltration and promote the resolution of inflammation.[2][3][4] These properties make it a compelling therapeutic candidate for inflammatory conditions.

This document outlines the methodologies for two common models of sterile peritonitis: Zymosan-induced and Lipopolysaccharide (LPS)-induced peritonitis. It also summarizes the quantitative effects of PD1 administration and visualizes key experimental workflows and signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the in vivo effects of Protectin D1 in mouse models of peritonitis.

| Peritonitis Model | PD1 Dosage per Mouse | Route of Administration | Timing of Administration | Key Quantitative Outcomes | Reference(s) |

| Zymosan-induced | 1 ng | Intraperitoneal (i.p.) | Co-administered with zymosan | ~40% reduction in Polymorphonuclear (PMN) leukocyte infiltration. | [3] |

| Zymosan-induced | 10 ng | Intraperitoneal (i.p.) | Not specified | Potent reduction in PMN infiltration. | |

| Zymosan-induced | 300 ng (~12 µg/kg) | Intraperitoneal (i.p.) | Co-administered with or 12h after zymosan | >40% reduction in PMN infiltration when co-administered. | |

| Zymosan-induced | 300 ng | Intraperitoneal (i.p.) | Not specified | Decreased PMN infiltration. | |

| E. coli-induced | 100 ng | Intraperitoneal (i.p.) | Not specified | Significant reduction of neutrophil recruitment. | |

| LPS-induced | 2 ng | Intravenous (i.v.) | 30 minutes after LPS | Significant attenuation of histological damage and neutrophil infiltration. | |

| LPS-induced | 200 µg | Intravenous (i.v.) | 24 hours after LPS | Reduced neutrophil counts in bronchoalveolar lavage fluid. |

Experimental Protocols

Zymosan-Induced Peritonitis

This model is widely used to induce acute, sterile inflammation characterized by a robust influx of neutrophils.

Materials:

-

Male FVB mice (6-8 weeks old)

-

Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

-

Sterile, pyrogen-free saline

-

Protectin D1 (synthetic)

-

Phosphate-buffered saline (PBS) containing EDTA

-

Wright-Giemsa stain

-

Hemocytometer

Procedure:

-

Preparation of Zymosan Suspension: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Ensure the suspension is well-vortexed immediately before injection as Zymosan A is not soluble.

-

Induction of Peritonitis: Anesthetize mice with isoflurane. Administer 1 mg of Zymosan A in a 1 mL volume via intraperitoneal (i.p.) injection.

-

Administration of Protectin D1:

-

Co-administration: Administer PD1 (e.g., 1 ng, 10 ng, or 300 ng per mouse) i.p. at the same time as the zymosan injection.

-

Post-treatment: Alternatively, PD1 can be administered at a specific time point after zymosan injection, such as at the peak of inflammation (typically 4-12 hours).

-

-

Collection of Peritoneal Exudate: At desired time points (e.g., 4, 12, or 24 hours) post-zymosan injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting 3-5 mL of cold PBS containing EDTA into the peritoneal cavity and then carefully aspirating the fluid.

-

Analysis of Leukocyte Infiltration:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides of the peritoneal cells and stain with Wright-Giemsa stain for differential cell counting (neutrophils, macrophages, etc.) under a light microscope.

-

Lipopolysaccharide (LPS)-Induced Peritonitis

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model endotoxemia-related peritonitis.

Materials:

-

Mice (strain may vary, e.g., C57BL/6J)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline or PBS

-

Protectin D1 (synthetic)

-

Reagents for ELISA (e.g., for TNF-α, IL-6)

-

Reagents for peritoneal lavage and cell counting as described above.

Procedure:

-

Preparation of LPS Solution: Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration. A common dose for inducing peritonitis is 10 mg/kg.

-

Induction of Peritonitis: Administer the LPS solution via intraperitoneal (i.p.) injection.

-

Administration of Protectin D1: Administer PD1 at the desired dose (e.g., 2 ng per mouse) via intravenous (i.v.) injection through the tail vein or angular vein, typically 30 minutes after the LPS challenge.

-